5-Methoxy-2-(4-T-butylphenyl)benzoic acid
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Overview
Description
5-Methoxy-2-(4-T-butylphenyl)benzoic acid: is an organic compound with the molecular formula C18H20O3 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and a tert-butylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-T-butylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 4-tert-butylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-methoxybenzoic acid with 4-tert-butylphenylboronic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.
Reaction Conditions: The reaction is conducted in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-2-(4-T-butylphenyl)benzoic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
Chemistry: 5-Methoxy-2-(4-T-butylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of methoxy and tert-butylphenyl groups on biological activity. It may serve as a model compound in structure-activity relationship (SAR) studies.
Medicine: While specific medical applications are not well-documented, derivatives of benzoic acid are known for their antimicrobial and anti-inflammatory properties. Research into similar compounds may provide insights into potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-T-butylphenyl)benzoic acid is not extensively studied. as a benzoic acid derivative, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
- 5-Methoxy-2-nitrobenzoic acid
- 2-Methoxy-4-nitrobenzoic acid
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Comparison: 5-Methoxy-2-(4-T-butylphenyl)benzoic acid is unique due to the presence of both methoxy and tert-butylphenyl groups. These substituents can significantly influence the compound’s chemical reactivity, solubility, and biological activity compared to other benzoic acid derivatives. The tert-butyl group, in particular, provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)13-7-5-12(6-8-13)15-10-9-14(21-4)11-16(15)17(19)20/h5-11H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIOKBYPBVBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588076 |
Source
|
Record name | 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926253-21-6 |
Source
|
Record name | 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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